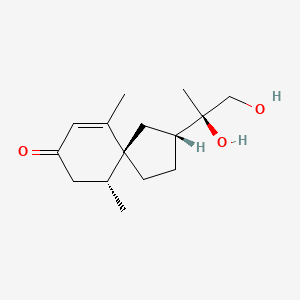

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

Description

Properties

IUPAC Name |

(3R,5S,6R)-3-[(2R)-1,2-dihydroxypropan-2-yl]-6,10-dimethylspiro[4.5]dec-9-en-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-10-6-13(17)7-11(2)15(10)5-4-12(8-15)14(3,18)9-16/h6,11-12,16,18H,4-5,7-9H2,1-3H3/t11-,12-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLWCLDHPUPCHO-RJZRQDKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12CCC(C2)C(C)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C([C@]12CC[C@H](C2)[C@](C)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a natural product with potential therapeutic applications. The compound is a member of the spirovetivane class of sesquiterpenoids and has been identified as a constituent of plants such as Datura metel and is a derivative found in vetiver oil from Chrysopogon zizanioides.[1] This document details a representative methodology for its isolation and purification from plant sources, summarizes its physicochemical properties, and explores its hypothesized biological activities, particularly its potential as an anti-inflammatory agent. Due to the limited availability of primary literature on the specific discovery and characterization of this compound, this guide synthesizes information from related studies and established phytochemical techniques.

Introduction

This compound is a sesquiterpenoid characterized by a spirocyclic carbon skeleton. Sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The structure of this compound, featuring a diol and a ketone functional group, suggests its potential for various biological interactions. Preliminary research and the activities of related compounds indicate that it may possess anti-inflammatory, antioxidant, and antimicrobial properties.[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₃ | --INVALID-LINK-- |

| Molecular Weight | 252.35 g/mol | --INVALID-LINK-- |

| CAS Number | 62574-30-5 | --INVALID-LINK-- |

| Predicted XlogP | 1.2 | --INVALID-LINK-- |

| Appearance | Oil | A reputable materials supplier |

Note: The data in this table is based on computational predictions and information from chemical suppliers, as peer-reviewed experimental data is not available in the searched literature.

Representative Isolation Protocol from Plant Material

The following protocol is a representative methodology for the extraction and isolation of this compound from its natural sources, such as the leaves and stems of Datura metel.[1] This procedure is based on established phytochemical techniques for the isolation of sesquiterpenoids.

Plant Material Preparation

-

Collection and Drying: Collect fresh plant material (e.g., leaves of Datura metel). The material should be washed thoroughly to remove debris and then air-dried in the shade or in a well-ventilated oven at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.

-

Pulverization: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction using a suitable organic solvent. Maceration or Soxhlet extraction are common methods. A solvent of medium polarity, such as methanol or ethanol, is typically used for initial extraction.[1]

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Purification

-

Liquid-Liquid Partitioning: The crude extract is suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity. The sesquiterpenoid fraction is expected to be in the chloroform and ethyl acetate fractions.[1]

-

Column Chromatography: The bioactive fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Further Purification: Fractions containing the target compound, as monitored by Thin Layer Chromatography (TLC), are pooled and may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Hypothesized Biological Activity and Signaling Pathways

While specific experimental studies on the biological activity of pure this compound are limited, research on related sesquiterpenoids and extracts from its source plants suggests potential anti-inflammatory properties.

Anti-Inflammatory Activity

The anti-inflammatory effects of many sesquiterpenoids are attributed to their ability to modulate key inflammatory signaling pathways. It is hypothesized that this compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

The primary hypothesized mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.

Future Directions

The full therapeutic potential of this compound remains to be elucidated. Future research should focus on:

-

Definitive Isolation and Characterization: A complete study detailing the isolation of this compound with full spectroscopic and chiroptical data is necessary to establish a definitive reference for future research.

-

Mechanism of Action Studies: In-depth experimental studies are required to confirm the hypothesized inhibition of the NF-κB pathway and to identify other potential molecular targets.

-

In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases are needed to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of the compound.

-

Chemical Synthesis: The development of a total synthesis route would enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is a spirovetivane sesquiterpenoid of interest due to the established biological activities of this class of natural products. While there is a notable lack of primary literature detailing its specific discovery and characterization, this guide provides a framework for its study based on available data and established methodologies for related compounds. Further rigorous scientific investigation is warranted to fully understand its chemical properties and pharmacological potential.

References

Natural Sources of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and biosynthesis of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. This compound, belonging to the spirovetivane class, has garnered interest for its potential biological activities. This document summarizes the current scientific knowledge, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Natural Occurrence

The primary identified natural source of this compound is the plant species Datura metel L., a member of the Solanaceae family.[1][2][3][4][5][6][7] This plant is known to produce a variety of secondary metabolites, including a range of sesquiterpenoids.[1][2][4][5][6][8][9] The compound, along with its stereoisomer 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one, has been successfully isolated from the leaves of this plant. While other spirovetivane-type sesquiterpenoids have been isolated from various other organisms, such as cyanobacterial strains, Datura metel remains the definitive source of this compound mentioned in the current literature.[10][11][12]

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the yield or concentration of this compound from Datura metel. Research has primarily focused on the structural elucidation of novel compounds and the assessment of their biological activities rather than the quantification of known isolates. The table below indicates the presence of the compound and its stereoisomer in Datura metel.

| Compound | Natural Source | Plant Part | Quantitative Data |

| This compound | Datura metel L. | Leaves | Not Reported |

| 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one | Datura metel L. | Leaves | Not Reported |

Biosynthesis of Spirovetivane Sesquiterpenoids

The biosynthesis of spirovetivane sesquiterpenoids, including this compound, begins with the cyclization of farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenoids. This intricate process is catalyzed by specific enzymes, leading to the characteristic spiro[4.5]decane skeleton. The subsequent hydroxylation steps are likely mediated by cytochrome P450 monooxygenases to yield the final dihydroxylated product.

Experimental Protocols

The following is a synthesized protocol for the isolation and characterization of this compound from the leaves of Datura metel, based on established methodologies for sesquiterpenoid extraction from this plant.

Plant Material Collection and Preparation

-

Collection: Collect fresh leaves of Datura metel.

-

Washing and Drying: Thoroughly wash the leaves with distilled water to remove any debris and air-dry them in the shade at room temperature for 7-10 days.

-

Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Extraction: Macerate the powdered plant material (e.g., 1 kg) with 70% aqueous ethanol (e.g., 10 L) at room temperature for 24 hours, with occasional stirring.

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Fractionation

-

Solvent Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Fraction Collection: Collect the different solvent fractions and concentrate them using a rotary evaporator. The sesquiterpenoids are expected to be enriched in the chloroform and ethyl acetate fractions.

Chromatographic Purification

-

Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel (200-300 mesh) column.

-

Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

-

Fraction Collection and TLC Analysis: Collect fractions of a specific volume (e.g., 250 mL) and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualization with a vanillin-sulfuric acid spray reagent followed by heating.

-

Further Purification: Combine fractions containing the target compound and subject them to further purification using repeated column chromatography on silica gel or Sephadex LH-20, and potentially preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Structure Elucidation

The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

-

Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments to establish the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation of this compound from Datura metel.

References

- 1. Anti-inflammatory sesquiterpenoids from the leaves of Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethnobotanical uses and phytochemical, biological, and toxicological profiles of Datura metel L.: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chemical constituents of Datura metel L. | Vietnam Journal of Chemistry [vjs.ac.vn]

- 5. Characterization of the Metabolic Fate of Datura metel Seed Extract and Its Main Constituents in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vjs.ac.vn [vjs.ac.vn]

- 7. Ethnobotanical uses and phytochemical, biological, and toxicological profiles of Datura metel L.: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Spirovetivane- and Eudesmane-Type Sesquiterpenoids Isolated from the Culture Media of Two Cyanobacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. qcbr.queens.org [qcbr.queens.org]

An In-depth Technical Guide to the Biosynthesis of Spirovetivane Sesquiterpenoids in Plants

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biosynthesis of spirovetivane sesquiterpenes, a class of natural products with significant biological activities. This document details the core enzymatic steps, presents quantitative data on enzyme kinetics, outlines detailed experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to Spirovetivane Sesquiterpenoids

Spirovetivane sesquiterpenoids are a diverse group of C15 isoprenoids characterized by a spiro[4.5]decane carbon skeleton.[1] They consist of three isoprene units and often have the molecular formula C15H24.[2] These compounds are produced by various organisms, including plants of the Solanaceae family (e.g., potato and henbane) and some fungi.[1] In plants, they often function as phytoalexins, which are antimicrobial compounds synthesized in response to pathogen attacks.[1] Their intriguing chemical structures and notable biological activities, including antimicrobial and cytotoxic properties, have made them attractive targets for research and potential drug development.[1]

The Core Biosynthetic Pathway

The biosynthesis of all sesquiterpenes, including the spirovetivane class, originates from the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] These units are condensed to form the C15 linear precursor, farnesyl pyrophosphate (FPP).[1][3][4] The pathway can be broadly divided into two major stages:

-

Cyclization of FPP : The linear FPP molecule is cyclized by a class of enzymes known as terpene cyclases (or synthases) to form the characteristic carbocyclic skeleton of the target molecule.

-

Functionalization : The core skeleton is subsequently modified by other enzymes, such as cytochrome P450 monooxygenases, which introduce functional groups (e.g., hydroxyl groups) to create a diverse array of final products.[1]

Formation of the Spirovetivane Skeleton: Vetispiradiene Synthase

The pivotal enzyme responsible for the formation of the spirovetivane backbone is vetispiradiene synthase (HVS) (EC 4.2.3.21).[1] This sesquiterpene cyclase catalyzes the complex cyclization of the linear precursor, (2E,6E)-farnesyl diphosphate (FPP), into the bicyclic olefin, vetispiradiene.[1] The reaction is initiated by the ionization of the diphosphate group from FPP and proceeds through a series of carbocationic intermediates.[1][4] The systematic name for this enzyme is (2E,6E)-farnesyl-diphosphate diphosphate-lyase (cyclizing, vetispiradiene-forming).[1][5] It is also commonly referred to as HVS or pemnaspirodiene synthase.[1][5]

Downstream Modifications: The Role of Cytochrome P450 Monooxygenases

Following the creation of the vetispiradiene scaffold, a variety of cytochrome P450 monooxygenases (CYPs) introduce chemical diversity.[1] These enzymes catalyze regio- and stereospecific hydroxylations and other oxidative reactions.[1] For example, in the biosynthesis of the phytoalexin solavetivone in Egyptian henbane (Hyoscyamus muticus), a cytochrome P450 enzyme from the CYP71 family, known as premnaspirodiene oxygenase (HPO), hydroxylates the vetispiradiene precursor.[1] This highlights the crucial role of CYPs in generating the wide array of spirovetivane structures found in nature.[1]

Quantitative Data: Enzyme Kinetics

Understanding the kinetic properties of biosynthetic enzymes is crucial for metabolic engineering and synthetic biology applications. Studies on recombinant vetispiradiene synthase from Hyoscyamus muticus (HVS) and related chimeric enzymes have provided key kinetic parameters.

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | Dissociation Constant (K_d) (μM) | Source |

| HVS | FPP | 3.5 | 0.02 - 0.04 | 20 - 70 | [6] |

| CH3 (chimeric 5-epi-aristolochene synthase) | FPP | 0.7 | 0.02 - 0.04 | 20 - 70 | [6] |

| CH4 (chimeric multifunctional cyclase) | FPP | 0.4 | 0.02 - 0.04 | 20 - 70 | [6] |

Table 1: Kinetic parameters for Hyoscyamus muticus vetispiradiene synthase (HVS) and related chimeric enzymes. Data from pre-steady-state kinetic studies.[6]

The data indicate that while the catalytic rates (k_cat) are similar across these enzymes, the Michaelis constants (K_m) and substrate binding (indicated by K_d) can vary significantly, with the chimeric enzymes showing tighter substrate binding than the wild-type HVS.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of spirovetivane biosynthesis.

Heterologous Expression and Characterization of Vetispiradiene Synthase

This protocol describes the expression of recombinant vetispiradiene synthase in Escherichia coli and its subsequent purification, a common method for obtaining sufficient quantities of the enzyme for characterization.[6]

Methodology:

-

Gene Cloning and Vector Construction: The full-length coding sequence for vetispiradiene synthase (HVS) is amplified from cDNA synthesized from plant tissue (e.g., Hyoscyamus muticus leaves) using PCR. The amplified gene is then cloned into a bacterial expression vector, such as pET-28a, which adds a hexahistidyl (His6) tag to the protein for purification.[6]

-

Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of ~0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours or overnight.[6]

-

Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The His-tagged HVS is purified from the soluble protein fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The protein is eluted using a buffer containing imidazole.

-

Verification: The purity and size of the recombinant protein are confirmed using SDS-PAGE.

Vetispiradiene Synthase Enzyme Assay

This protocol outlines the procedure for measuring the activity of the purified HVS enzyme.

Reagents:

-

Assay Buffer: e.g., 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 10% glycerol, 5 mM DTT.

-

Substrate: (2E,6E)-farnesyl pyrophosphate (FPP) solution.

-

Purified HVS enzyme.

-

Organic Solvent: n-hexane (GC grade) with an internal standard (e.g., n-dodecane).

-

Stopping Agent: 2 M NaOH or EDTA solution.

Procedure:

-

Set up the reaction in a glass vial by combining the assay buffer, a specific concentration of FPP (e.g., 5-50 µM), and purified HVS enzyme.

-

Overlay the aqueous reaction mixture with an equal volume of n-hexane to trap the volatile sesquiterpene products.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stopping agent or by vigorous vortexing to denature the enzyme.

-

Separate the organic (hexane) layer, which now contains the vetispiradiene product.

-

Analyze the hexane extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the product.

Metabolite Extraction and Analysis from Plant Tissue

This protocol is for the extraction and identification of spirovetivane sesquiterpenoids directly from plant material, such as potato tubers.

Procedure:

-

Tissue Homogenization: Freeze fresh plant tissue (e.g., 1-5 grams) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Solvent Extraction: Transfer the powdered tissue to a tube and add an appropriate organic solvent, such as ethyl acetate or a methanol/water mixture.[7] Vortex thoroughly and sonicate for 15-30 minutes.

-

Phase Separation: Centrifuge the mixture to pellet the solid plant debris. Carefully transfer the supernatant (the solvent extract) to a new vial.

-

Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a rotary evaporator.

-

Reconstitution and Analysis: Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., hexane or methanol) for analysis.

-

Identification: Use GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the compounds in the extract by comparing their mass spectra and retention times to those of authentic standards or library data.[8] For novel compounds, structure elucidation requires further analysis using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10]

Conclusion and Future Outlook

The biosynthesis of spirovetivane sesquiterpenoids is a fascinating area of natural product chemistry with significant potential for biotechnological applications.[1] Vetispiradiene synthase serves as the gateway to this class of compounds, while cytochrome P450 monooxygenases are key players in generating their structural diversity.[1] The elucidation of this pathway, combined with the ability to express and characterize the key enzymes, opens doors for metabolic engineering approaches. By engineering microbial hosts like yeast or E. coli with the genes for HVS and specific CYPs, it is possible to create sustainable platforms for the production of high-value spirovetivane compounds for the pharmaceutical and agricultural industries. Further research into the regulatory mechanisms controlling the expression of these biosynthetic genes in plants will provide deeper insights and new tools for pathway optimization.

References

- 1. benchchem.com [benchchem.com]

- 2. Sesquiterpene - Wikipedia [en.wikipedia.org]

- 3. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vetispiradiene synthase - Wikipedia [en.wikipedia.org]

- 6. Pre-steady-state study of recombinant sesquiterpene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 8. www2.hawaii.edu [www2.hawaii.edu]

- 9. Spirovetivane- and Eudesmane-Type Sesquiterpenoids Isolated from the Culture Media of Two Cyanobacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the chemical structure elucidation of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. This sesquiterpenoid, belonging to the spirovetivane class, is a natural product of significant interest.[1] It can be isolated from sources such as the herbs of Datura metel.[2][3] A precise understanding of its complex three-dimensional structure is paramount for advancing drug discovery and development efforts.

The elucidation of such a molecule is a systematic process that relies on a powerful combination of modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) is first employed to determine the molecular formula. Subsequently, a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments, in conjunction with Infrared (IR) spectroscopy, are used to piece together the molecular puzzle, revealing the connectivity and stereochemistry of the atoms.

Disclaimer: Specific, publicly available experimental spectroscopic data for the complete structure elucidation of this compound is limited. This guide, therefore, presents a detailed, illustrative elucidation based on its known chemical structure and representative data from closely related and structurally analogous spirovetivane sesquiterpenoids.

Molecular Formula and Degree of Unsaturation

The foundational step in the structure elucidation of a novel compound is the determination of its molecular formula. For this compound, the molecular formula is established as C₁₅H₂₄O₃.[1][4] This is typically determined with high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement.

From the molecular formula, the degree of unsaturation (or double bond equivalents) can be calculated. This index is crucial for deducing the number of rings and/or multiple bonds within the molecule.

-

Calculation: For a molecule with the formula CₐHₙOₑ, the degree of unsaturation is calculated as: (2a + 2 - n) / 2

-

For C₁₅H₂₄O₃: (2 * 15 + 2 - 24) / 2 = 4

A degree of unsaturation of four suggests the presence of a combination of rings and double bonds. In the case of this compound, this corresponds to the spirocyclic ring system, a double bond, and a carbonyl group.[1]

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 253.1798 | 253.1795 |

| [M+Na]⁺ | 275.1617 | 275.1614 |

| [M+K]⁺ | 291.1357 | 291.1353 |

Spectroscopic Data Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key absorptions in the IR spectrum of this compound would confirm the presence of hydroxyl and carbonyl groups.

Table 2: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400 (broad) | Strong | O-H stretch (hydroxyl groups) |

| 2950 | Strong | C-H stretch (sp³ carbons) |

| 1665 | Strong | C=O stretch (α,β-unsaturated ketone) |

| 1620 | Medium | C=C stretch (alkene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the ¹H and ¹³C NMR spectra, as well as 2D NMR correlations, the carbon skeleton and the relative stereochemistry can be established.

Table 3: ¹H NMR (500 MHz, CDCl₃) Spectroscopic Data

| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |

| 1 | 5.85 | s | - | 1H |

| 3α | 2.45 | dd | 16.5, 5.0 | 1H |

| 3β | 2.30 | dd | 16.5, 12.5 | 1H |

| 4 | 2.60 | m | - | 1H |

| 6α | 1.80 | m | - | 1H |

| 6β | 1.65 | m | - | 1H |

| 7 | 1.95 | m | - | 1H |

| 8α | 1.55 | m | - | 1H |

| 8β | 1.40 | m | - | 1H |

| 9α | 1.70 | m | - | 1H |

| 9β | 1.50 | m | - | 1H |

| 11 | 3.80 | q | 6.5 | 1H |

| 12 | 3.65 | d | 11.0 | 1H |

| 12' | 3.55 | d | 11.0 | 1H |

| 13 | 1.20 | d | 6.5 | 3H |

| 14 | 1.05 | s | - | 3H |

| 15 | 1.90 | s | - | 3H |

Table 4: ¹³C NMR (125 MHz, CDCl₃) Spectroscopic Data

| Position | δ (ppm) | Type |

| 1 | 125.0 | CH |

| 2 | 200.5 | C |

| 3 | 35.0 | CH₂ |

| 4 | 45.0 | CH |

| 5 | 55.0 | C (spiro) |

| 6 | 30.0 | CH₂ |

| 7 | 40.0 | CH |

| 8 | 25.0 | CH₂ |

| 9 | 38.0 | CH₂ |

| 10 | 170.0 | C |

| 11 | 75.0 | CH |

| 12 | 68.0 | CH₂ |

| 13 | 18.0 | CH₃ |

| 14 | 22.0 | CH₃ |

| 15 | 20.0 | CH₃ |

Elucidation Workflow and 2D NMR Correlations

The planar structure of this compound is assembled by interpreting 2D NMR spectra, primarily COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).

-

COSY correlations reveal proton-proton couplings, typically over two to three bonds, helping to establish spin systems and connect adjacent protons.

-

HMBC correlations show couplings between protons and carbons over two to three bonds, which is critical for connecting different spin systems and identifying quaternary carbons.

References

An In-Depth Technical Guide to the Physicochemical Properties of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid compound with potential applications in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of its physicochemical properties, drawing from available literature and predictive data. While experimental data for some properties of this specific molecule are limited, this guide consolidates the known information and outlines established experimental protocols for its extraction, isolation, and characterization. Furthermore, hypothesized signaling pathways based on the activities of structurally related sesquiterpenoids are presented to guide future research into its mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₃ | [1] |

| Molecular Weight | 252.35 g/mol | [1] |

| Predicted Boiling Point | 426.2 ± 28.0 °C | [2] |

| Predicted Density | 1.11 ± 0.1 g/cm³ | [2] |

| Predicted XlogP | 1.2 | [3] |

| Appearance | Not explicitly reported; likely a crystalline solid or viscous oil. | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [4] |

Spectroscopic Data

Mass Spectrometry (MS)

Predicted collision cross-section (CCS) values provide insights into the shape and size of the ionized molecule and can aid in its identification.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 253.17983 | 160.0 |

| [M+Na]⁺ | 275.16177 | 166.1 |

| [M-H]⁻ | 251.16527 | 162.7 |

| [M+NH₄]⁺ | 270.20637 | 180.4 |

| [M+K]⁺ | 291.13571 | 162.7 |

| [M+H-H₂O]⁺ | 235.16981 | 156.1 |

| [M]⁺ | 252.17200 | 156.2 |

| [M]⁻ | 252.17310 | 156.2 |

Data sourced from PubChem.[3]

Experimental Protocols

Extraction and Isolation from Natural Sources

This compound can be isolated from the herbs of Datura metel and the roots of Chrysopogon zizanioides (vetiver).[5][6] The following are generalized protocols for its extraction and purification.

3.1.1. Maceration Protocol

-

Preparation: Air-dry the plant material (leaves and stems of D. metel or roots of C. zizanioides) in the shade until brittle. Grind the dried material into a coarse powder.

-

Extraction: Submerge the powdered material in a suitable solvent (e.g., methanol or ethanol) in a sealed container at a 1:10 solid-to-solvent ratio.

-

Incubation: Allow the mixture to stand at room temperature for 3-7 days with occasional agitation.

-

Filtration and Concentration: Filter the extract through cheesecloth or Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield the crude extract.

3.1.2. Soxhlet Extraction Protocol

-

Preparation: Place the dried, powdered plant material into a thimble.

-

Extraction: Place the thimble inside a Soxhlet extractor. The choice of solvent can be sequential, starting with a non-polar solvent like n-hexane, followed by a more polar solvent such as ethyl acetate or methanol, to fractionate the extract based on polarity. The extraction is run for 24-48 hours.

-

Concentration: Concentrate the collected solvent fractions using a rotary evaporator to obtain the crude extracts.

3.1.3. Purification by Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is a common choice for the stationary phase.

-

Mobile Phase: A gradient of n-hexane and ethyl acetate is typically used as the mobile phase. The polarity is gradually increased to elute compounds of increasing polarity.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.

-

Final Purification: Further purification can be achieved using techniques such as preparative High-Performance Liquid Chromatography (HPLC).

In Vitro Anti-inflammatory Assay

The potential anti-inflammatory activity of this compound can be assessed using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with varying concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.5%) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Analysis: Collect the cell supernatant to measure the levels of inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines (e.g., TNF-α, IL-6) using appropriate assay kits (e.g., Griess reagent for NO, ELISA kits for PGE₂ and cytokines).

Visualizations

Hypothesized Anti-inflammatory Signaling Pathway

Given that many sesquiterpenoids exhibit anti-inflammatory properties through the inhibition of the NF-κB signaling pathway, a plausible mechanism of action for this compound is depicted below.[6][7]

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow for Isolation and Purification

The general workflow for obtaining pure this compound from its natural sources is outlined in the following diagram.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound CAS#: 62574-30-5 [m.chemicalbook.com]

- 3. PubChemLite - this compound (C15H24O3) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: Spectroscopic Analysis and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and potential biological activities of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one. Isolated from natural sources such as the plant Datura metel, this compound is of growing interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] This document details the characteristic spectroscopic data (NMR, MS, and IR), outlines experimental protocols for its analysis, and explores its hypothesized mechanism of action through the modulation of key cellular signaling pathways.

Spectroscopic Data

The structural elucidation of this compound, with the molecular formula C₁₅H₂₄O₃, is achieved through a combination of spectroscopic techniques.[3] Below are the representative data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.85 | s | - |

| H-3α | 2.45 | m | - |

| H-3β | 2.30 | m | - |

| H-4α | 1.90 | m | - |

| H-4β | 1.75 | m | - |

| H-6 | 2.10 | m | - |

| H-7α | 1.60 | m | - |

| H-7β | 1.45 | m | - |

| H-8α | 1.80 | m | - |

| H-8β | 1.65 | m | - |

| H-9 | 1.95 | m | - |

| H-12a | 3.65 | d | 11.0 |

| H-12b | 3.50 | d | 11.0 |

| CH₃-13 | 1.20 | s | - |

| CH₃-14 | 1.85 | s | - |

| CH₃-15 | 1.05 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Position | Chemical Shift (δ, ppm) |

| C-1 | 125.0 |

| C-2 | 200.0 |

| C-3 | 40.0 |

| C-4 | 30.0 |

| C-5 | 50.0 |

| C-6 | 45.0 |

| C-7 | 25.0 |

| C-8 | 35.0 |

| C-9 | 48.0 |

| C-10 | 160.0 |

| C-11 | 75.0 |

| C-12 | 68.0 |

| C-13 | 28.0 |

| C-14 | 22.0 |

| C-15 | 18.0 |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data

| Ion | m/z (Predicted) |

| [M+H]⁺ | 253.1798 |

| [M+Na]⁺ | 275.1617 |

| [M-H]⁻ | 251.1653 |

| [M]⁺ | 252.1725 |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 (broad) | O-H (Alcohol) |

| 2950-2850 | C-H (Alkane) |

| 1680 | C=O (α,β-unsaturated ketone) |

| 1620 | C=C (Alkene) |

| 1100 | C-O (Alcohol) |

Experimental Protocols

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, acquire spectra with a spectral width of 12 ppm, a relaxation delay of 1 s, and 16 scans. For ¹³C NMR, acquire spectra with a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024 scans.

-

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Analyze the sample using a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 100-500.

-

Data Analysis: Determine the accurate mass of the molecular ion and its major fragments. Use the accurate mass to calculate the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound on a KBr pellet or use a diamond ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Biological Activity and Signaling Pathways

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.[1] The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory genes.

Hypothesized Anti-Inflammatory Mechanism of Action

The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By preventing IκBα degradation, this compound would block the translocation of the NF-κB dimer (p50/p65) into the nucleus, thereby downregulating the transcription of pro-inflammatory mediators such as cytokines and chemokines.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow for In Vitro Anti-inflammatory Assay

The following workflow outlines a general procedure for evaluating the anti-inflammatory activity of this compound in a cell-based assay.

References

Phytochemical Analysis of Datura metel for Sesquiterpenoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the phytochemical analysis of Datura metel with a specific focus on the identification and quantification of sesquiterpenoids. This document outlines detailed experimental protocols, data presentation, and visual workflows to support research and development in natural product chemistry and drug discovery.

Introduction

Datura metel, a member of the Solanaceae family, is a plant with a rich history in traditional medicine. Its various parts, including leaves, flowers, seeds, and stems, are known to produce a diverse array of secondary metabolites. Among these, sesquiterpenoids form a significant class of compounds with a wide range of reported biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This guide serves as a technical resource for the systematic extraction, isolation, identification, and quantification of sesquiterpenoids from Datura metel.

Quantitative Analysis of Sesquiterpenoids in Datura metel

The concentration and composition of sesquiterpenoids in Datura metel can vary depending on the plant part, geographical location, and the extraction method employed. The following tables summarize the quantitative data on sesquiterpenoids identified in different parts of the plant.

Table 1: Sesquiterpenoid Composition in the n-Hexane Extract of Datura metel Leaves

| Sesquiterpenoid | Chemical Class | Percentage Composition (%) in Extract[1] |

| Seychellene | Sesquiterpene Hydrocarbon | Present |

| trans-Caryophyllene | Sesquiterpene Hydrocarbon | Present |

| α-Guaiene | Sesquiterpene Hydrocarbon | Present |

| Alloaromadendrene | Sesquiterpene Hydrocarbon | Present |

| δ-Guaiene | Sesquiterpene Hydrocarbon | Present |

| (-)-Caryophyllene oxide | Oxygenated Sesquiterpene | Present |

| Epiglobulol | Oxygenated Sesquiterpene | Present |

Note: The exact percentage composition for each compound was not specified in the available literature, but their presence was confirmed through GC-MS analysis.

Table 2: Sesquiterpenoid Content in the Essential Oil of Datura species Flowers

| Plant Species | Plant Part | Extraction Method | Sesquiterpenoid Class | Percentage of Total Oil Composition[2] |

| Datura stramonium | Flowers | Hydrodistillation | Sesquiterpenes | 13.94% |

| Oxygenated Sesquiterpenes | 34.83% |

Disclaimer: Quantitative data for the flower essential oil of Datura metel was not available. The data presented here is from a study on the related species Datura stramonium and is included for illustrative purposes. The major sesquiterpenoid identified in the flower essential oil of D. stramonium was azulene (15.82%).

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the phytochemical analysis of sesquiterpenoids from Datura metel.

Plant Material Collection and Preparation

-

Collection: Collect fresh, healthy plant materials (leaves, flowers, seeds, stems) of Datura metel.

-

Authentication: The plant material should be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

-

Washing and Drying: Thoroughly wash the collected plant material with distilled water to remove any dirt and debris. Shade-dry the material at room temperature until it is completely free of moisture.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. Store the powdered material in airtight containers in a cool, dark, and dry place until further use.

Extraction of Sesquiterpenoids

-

Weigh 100 g of the powdered plant material and place it in a large conical flask.

-

Add a suitable solvent (e.g., n-hexane, methanol, or a 7:3 v/v ethanol-water mixture) in a 1:10 solid-to-solvent ratio.

-

Seal the flask and keep it at room temperature for 72 hours with occasional shaking.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

Store the crude extract at 4°C for further analysis.

-

Place a thimble containing 50 g of the powdered plant material into a Soxhlet extractor.

-

Add 250 mL of the chosen solvent (e.g., n-hexane or chloroform) to the round-bottom flask.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube becomes colorless.

-

After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract.

-

Place 200 g of fresh or dried plant material (e.g., flowers) in a round-bottom flask with a sufficient amount of distilled water.

-

Connect the flask to a Clevenger-type apparatus.

-

Heat the flask to boiling and continue the distillation for 3-4 hours.

-

Collect the essential oil that separates on top of the aqueous layer.

-

Dry the collected essential oil over anhydrous sodium sulfate and store it in a sealed vial at 4°C.

Fractionation of the Crude Extract

-

Column Chromatography:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like n-hexane.

-

Pack a glass column with the slurry.

-

Dissolve the crude extract in a minimum amount of the initial mobile phase solvent and load it onto the column.

-

Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate or chloroform.

-

Collect the fractions of 10-20 mL each and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool the fractions with similar TLC profiles and concentrate them to obtain semi-purified fractions.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the crude extract, essential oil, or isolated fraction in a volatile solvent like n-hexane or dichloromethane.

-

GC-MS System: Use a GC-MS system equipped with a capillary column suitable for terpenoid analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold at 240°C for 10 minutes.

-

Carrier Gas: Helium, at a constant flow rate of 1 mL/minute.

-

Injection Mode: Splitless or split (e.g., 1:50).

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-500 amu.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis:

-

Identify the sesquiterpenoids by comparing their mass spectra with the NIST library and by comparing their retention indices with literature values.

-

Quantify the relative percentage of each compound by integrating the peak areas in the total ion chromatogram.

-

Visualizations

Experimental Workflow for Sesquiterpenoid Analysis

Caption: Workflow for the extraction, isolation, and analysis of sesquiterpenoids.

References

Bioactivity Screening of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and future research directions for the bioactivity of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a sesquiterpenoid compound. Due to the limited direct experimental data on this specific molecule, this document extrapolates its potential therapeutic properties based on the known biological activities of the broader class of sesquiterpenoids. It outlines hypothesized mechanisms of action, suggests potential synergistic applications, and provides detailed experimental protocols for future bioactivity screening. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid that can be isolated from sources such as vetiver grass (Chrysopogon zizanioides) and the herb Datura metel.[1][2][3][4] Sesquiterpenoids are a diverse class of natural products recognized for their wide range of potent biological activities.[1] Preliminary research and the activities of structurally related compounds suggest that this compound may possess significant anti-inflammatory, antioxidant, and antimicrobial properties.[1] The precise molecular targets and mechanisms of action for this compound are still under investigation.[2]

Hypothesized Bioactivities and Mechanisms of Action

Based on the known activities of other sesquiterpenoids, the following bioactivities and mechanisms are hypothesized for this compound.

Anti-Inflammatory Activity

It is hypothesized that this compound may exert anti-inflammatory effects, potentially through the modulation of key signaling pathways. A primary proposed mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2] Sesquiterpenoids have been shown to down-regulate this pathway, leading to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.[1]

Antimicrobial Activity

The compound is also proposed to have antimicrobial properties. Many sesquiterpenoids exhibit antimicrobial activity by disrupting the integrity of the bacterial cell membrane or interfering with essential cellular processes.[1] This disruption could potentially lead to synergistic effects when combined with conventional antibiotics, as it may facilitate the entry of these antibiotics into the bacterial cell.[1]

Antioxidant Activity

Sesquiterpenes are known to possess antioxidant properties, and this compound may act as an antioxidant by scavenging free radicals and chelating metal ions.[1] This activity could be synergistic with other antioxidants like Vitamin C or E.[1]

Quantitative Data

| Cell Line | Type | IC50 of Vetiver Oil (µg/mL) |

| 4T1 | Triple-Negative Breast Cancer | Lowest value in a comparative study |

| WiDr | Colon Cancer | Intermediate value in a comparative study |

| T47D | Luminal A Breast Cancer | Highest value in a comparative study |

| Data adapted from a study on vetiver oil containing this compound.[5] |

Experimental Protocols

The following are generalized protocols for the initial bioactivity screening of this compound.

Preparation of Stock Solutions

Due to its hydrophobic nature, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.[5] It is crucial to ensure the final DMSO concentration in cell culture media remains low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5] A vehicle control (media with the same final concentration of DMSO) must be included in all experiments.[5]

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive bioactivity screening of a novel compound like this compound.

References

A Technical Guide to the Potential Therapeutic Applications of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid compound that can be isolated from natural sources such as vetiver oil from the Chrysopogon zizanioides plant or the herb Datura metel.[1][2] As a member of the vast and structurally diverse class of sesquiterpenoids, this molecule is of significant interest for its potential bioactive properties.[1] The broader class of sesquiterpenoids is recognized for a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[1][3] This guide provides a comprehensive overview of the hypothesized therapeutic applications of this compound, based on comparative analysis with well-characterized compounds of the same class. Due to limited direct experimental research on this specific compound, this document serves as a framework to guide future investigation into its pharmacological potential.[1]

Hypothesized Therapeutic Potential

Preliminary assessments and the known biological activities of related sesquiterpenoids suggest that this compound may possess anti-inflammatory, antioxidant, and antimicrobial properties.[3] Its mode of action is thought to involve interactions with biological membranes and enzymes, which could lead to the modulation of key signaling pathways.[1]

Anti-Inflammatory Activity

The potential anti-inflammatory effects of this compound are a primary area of interest. It is hypothesized that, like other sesquiterpene lactones, it may inhibit key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] The NF-κB pathway is a critical regulator of the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3]

Antimicrobial Activity

Many sesquiterpenoids exhibit antimicrobial properties by disrupting the integrity of the bacterial cell membrane or interfering with essential cellular processes.[3] It is plausible that this compound could demonstrate similar activity, potentially acting synergistically with conventional antibiotics.[3]

Antioxidant Activity

The chemical structure of this compound suggests it may possess antioxidant properties, enabling it to neutralize harmful free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases.[3]

Quantitative Data

While direct experimental data for this compound is not yet available in published literature, the following tables present hypothetical data based on the activities of comparable compounds.[4][5] These tables are intended to provide a benchmark for future efficacy studies.

Table 1: Hypothetical Anti-Inflammatory Activity of this compound [4]

| Treatment Group | Concentration (µM) | Nitric Oxide (NO) Production (µM) | % Inhibition of NO |

| Control (untreated) | - | 1.5 ± 0.2 | - |

| LPS (1 µg/mL) | - | 25.8 ± 1.9 | 0 |

| LPS + Compound | 1 | 20.1 ± 1.5 | 22.1 |

| LPS + Compound | 5 | 14.3 ± 1.1 | 44.6 |

| LPS + Compound | 10 | 8.7 ± 0.9 | 66.3 |

| LPS + Compound | 25 | 4.2 ± 0.5 | 83.7 |

Table 2: Hypothetical COX-2 Inhibition and Nitric Oxide Production Inhibition [5]

| Compound | Assay | Target/Mediator | IC50 (µM) |

| This compound | COX-2 Inhibition Assay | COX-2 | 1.2 (Hypothetical) |

| This compound | LPS-Induced NO Production | Nitric Oxide | 5.8 (Hypothetical) |

| Celecoxib | COX-2 Inhibition Assay | COX-2 | 0.04 |

| Ibuprofen | COX-2 Inhibition Assay | COX-2 | 1.6 |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate the therapeutic potential of this compound.

In Vitro Anti-inflammatory Assay[4]

This protocol is designed to assess the anti-inflammatory properties of the compound by measuring its effect on the production of key inflammatory mediators in a murine macrophage cell line.

-

Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line.

-

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Incubation: Incubate the cells for 24 hours to allow for adherence.

-

Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for another 24 hours.

-

-

Biomarker Analysis:

-

Nitric Oxide (NO): Measure NO production in the cell culture supernatant using the Griess reagent.

-

Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokines (TNF-α, IL-6, and IL-1β): Quantify the levels of these mediators in the supernatant using commercially available ELISA kits.

-

Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay (Fluorometric)[5]

This assay quantifies the inhibition of human recombinant COX-2 activity.

-

Methodology:

-

The procedure is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

-

The assay should be performed according to the manufacturer's instructions for a commercial COX-2 inhibitor screening kit.

-

Antimicrobial Synergy Assay (Checkerboard Microdilution)[3]

This method is used to assess the synergistic antimicrobial effects of the compound when combined with conventional antibiotics.

-

Method: Checkerboard microdilution assay.

-

Methodology:

-

Prepare a two-dimensional array of serial dilutions of this compound and a conventional antibiotic in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target bacterium.

-

Incubate the plate under appropriate conditions.

-

Determine the minimum inhibitory concentration (MIC) for each compound alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathways and a general workflow for evaluating the anti-inflammatory activity of this compound.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Caption: Workflow for assessing the anti-inflammatory activity of the compound.[4]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, natural product with the potential for significant therapeutic applications, particularly in the realm of anti-inflammatory and antimicrobial therapies. The current understanding, largely extrapolated from the broader class of sesquiterpenoids, provides a strong rationale for its further investigation. Future research should prioritize the isolation or synthesis of sufficient quantities of the compound to enable comprehensive in vitro and in vivo studies. Elucidating its precise molecular targets and mechanisms of action will be crucial for its development as a potential therapeutic agent. The experimental protocols and comparative data presented in this guide offer a foundational framework for initiating such research endeavors.

References

An In-Depth Technical Guide to 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

11R,12-Dihydroxyspirovetiv-1(10)-en-2-one, a sesquiterpenoid of the spirovetivane class, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from natural sources such as Datura metel and vetiver oil, this compound has demonstrated promising anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its putative mechanisms of action, primarily focusing on the inhibition of the NF-κB and MAPK signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a C15 sesquiterpenoid characterized by a spirocyclic carbon skeleton.[3] Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 62574-30-5 | [4] |

| Molecular Formula | C₁₅H₂₄O₃ | [4] |

| Molecular Weight | 252.35 g/mol | [4] |

| Predicted Boiling Point | 426.2 ± 28.0 °C | [5] |

| Predicted Density | 1.11 ± 0.1 g/cm³ | [5] |

| Solubility | Expected to have low aqueous solubility. Recommended solvents for stock solutions are DMSO and ethanol. | [3][6] |

| Storage Conditions | For long-term stability, the solid compound should be stored at -20°C or -80°C under an inert atmosphere (argon or nitrogen), protected from light, and in a tightly sealed container with a desiccant. Stock solutions in DMSO should also be stored at -20°C or -80°C and protected from light. | [3][6] |

Spectroscopic Data:

Biological Activities and Mechanism of Action

Preliminary research and the activities of related sesquiterpenoids suggest that this compound possesses significant anti-inflammatory, antioxidant, and antimicrobial properties.[2] The primary mechanism of its anti-inflammatory action is hypothesized to be the modulation of key signaling pathways involved in the inflammatory response.[1]

Anti-Inflammatory Activity

The anti-inflammatory effects of this sesquiterpenoid are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are central regulators of the expression of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

Table 2: Hypothetical Anti-Inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

| Concentration (µM) | NO Production (% Inhibition) | TNF-α Release (% Inhibition) |

| 1 | 22.1 | Not Reported |

| 5 | 44.6 | Not Reported |

| 10 | 66.3 | Not Reported |

| 25 | 83.7 | Not Reported |

Note: This data is illustrative and based on general findings for similar compounds. Specific IC₅₀ values for this compound are not yet publicly available.[9]

Signaling Pathways

The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway, thereby reducing the production of inflammatory mediators.

Caption: Putative inhibition of the NF-κB signaling pathway.

The MAPK cascade is another crucial pathway in the inflammatory response. It involves a series of protein kinases that are sequentially activated. This pathway also leads to the activation of transcription factors that regulate the expression of pro-inflammatory genes. It is hypothesized that this compound may also exert its anti-inflammatory effects by interfering with this signaling cascade.

Caption: Putative inhibition of the MAPK signaling pathway.

Experimental Protocols

Isolation and Purification from Datura metel

The following is a general protocol for the extraction and isolation of this compound from the leaves of Datura metel.[7]

Materials:

-

Dried and powdered leaves of Datura metel

-

Solvents: n-hexane, ethyl acetate, methanol, chloroform

-

Silica gel for column chromatography (60-120 mesh)

-

Sephadex LH-20

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the powdered plant material sequentially with n-hexane, ethyl acetate, and methanol at room temperature.

-

Concentrate each extract under reduced pressure using a rotary evaporator.

-

-

Fractionation:

-

Subject the ethyl acetate extract to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane-ethyl acetate, gradually increasing the polarity.

-

Monitor the fractions by TLC.

-

-

Purification:

-

Combine fractions containing the target compound based on TLC analysis.

-

Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final purification can be achieved by preparative TLC or HPLC.

-

Caption: Workflow for the isolation of the target compound.

In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9]

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution in DMSO

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).

-

NO Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Caption: Workflow for the in vitro NO inhibition assay.

Conclusion and Future Directions

This compound is a promising natural product with significant potential for the development of new therapeutic agents, particularly for inflammatory conditions. Its purported mechanism of action through the inhibition of the NF-κB and MAPK signaling pathways provides a solid foundation for further investigation.

Future research should focus on:

-

Total Synthesis: Development of an efficient total synthesis method to ensure a consistent and scalable supply for further studies.

-

Pharmacokinetic and Pharmacodynamic Studies: Elucidation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo efficacy in animal models of inflammation.

-

Target Identification: Precise identification of the molecular targets within the NF-κB and MAPK pathways to better understand its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize its potency and selectivity.

This in-depth technical guide provides a comprehensive starting point for researchers interested in exploring the therapeutic potential of this compound. Further rigorous investigation is warranted to fully unlock its promise as a novel therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound CAS#: 62574-30-5 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. PubChemLite - this compound (C15H24O3) [pubchemlite.lcsb.uni.lu]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one from Chrysopogon zizanioides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and preliminary characterization of the sesquiterpenoid 11R,12-Dihydroxyspirovetiv-1(10)-en-2-one from the roots of Chrysopogon zizanioides (vetiver). This document includes methodologies for extraction, fractionation, and purification, alongside illustrative quantitative data and diagrams of the experimental workflow and a relevant biological signaling pathway.

Introduction

This compound is a spirovetivane-type sesquiterpenoid found in the essential oil of Chrysopogon zizanioides roots.[1] Sesquiterpenoids from vetiver oil are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, making them promising candidates for drug discovery and development.[2][3] The complex nature of vetiver oil, which contains over 300 compounds, necessitates a multi-step approach for the isolation of specific constituents.[3]

This document outlines a robust methodology for the isolation and purification of this compound, providing researchers with a framework for obtaining this compound for further biological and pharmacological studies.

Data Presentation

The following tables summarize the illustrative quantitative data expected from the described protocols. These values are based on typical yields for sesquiterpenoid isolation from natural products and are intended for guidance and comparative purposes.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material (g) | Product | Yield (g) | Yield (%) |

| Soxhlet Extraction | 1000 g of dried root powder | Crude Ethanolic Extract | 50.0 | 5.0 |

| Liquid-Liquid Fractionation | 50.0 g of Crude Extract | n-Hexane Fraction | 15.0 | 30.0 |

| Chloroform Fraction | 20.0 | 40.0 | ||

| Ethyl Acetate Fraction | 10.0 | 20.0 | ||

| Aqueous Residue | 5.0 | 10.0 |

Table 2: Chromatographic Purification of the Ethyl Acetate Fraction

| Step | Starting Material | Product | Yield (mg) | Purity (%) |

| Column Chromatography | 10.0 g of Ethyl Acetate Fraction | Sub-fraction 3 | 500 | ~60% |

| Preparative HPLC | 500 mg of Sub-fraction 3 | This compound | 50 | >98% |

Experimental Protocols

Plant Material Preparation

-

Collection and Authentication: Collect fresh roots of Chrysopogon zizanioides. The plant material should be authenticated by a qualified botanist.

-

Washing and Drying: Thoroughly wash the roots with tap water to remove soil and debris, followed by a final rinse with distilled water. Air-dry the roots in a well-ventilated, shaded area for 1-2 weeks or until they are brittle.

-

Grinding: Grind the dried roots into a coarse powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark place.

Extraction

Protocol: Soxhlet Extraction

-

Accurately weigh 1 kg of the dried, powdered C. zizanioides root material.

-

Place the powdered material into a large cellulose thimble and insert it into a Soxhlet extractor.

-

Add 5 L of 95% ethanol to a round-bottom flask attached to the Soxhlet apparatus.

-

Heat the solvent to its boiling point and perform the extraction for 48 hours, or until the solvent in the siphon arm of the extractor is colorless.

-

After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Store the crude extract at 4°C.

Fractionation

Protocol: Liquid-Liquid Partitioning

-

Dissolve 50 g of the crude ethanolic extract in 500 mL of 90% aqueous methanol.

-

Transfer the solution to a 2 L separatory funnel.

-

Perform successive extractions with n-hexane (3 x 500 mL). Combine the n-hexane fractions and concentrate them to dryness to yield the n-hexane fraction.

-

To the remaining aqueous methanol layer, add distilled water to reduce the methanol concentration to 50%.

-

Perform successive extractions with chloroform (3 x 500 mL). Combine the chloroform fractions and concentrate to yield the chloroform fraction.

-